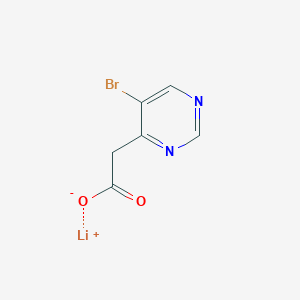

2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt

Beschreibung

2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt is a chemical compound that belongs to the class of bromopyrimidines. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring and a lithium salt of acetic acid. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

Molekularformel |

C6H4BrLiN2O2 |

|---|---|

Molekulargewicht |

223.0 g/mol |

IUPAC-Name |

lithium;2-(5-bromopyrimidin-4-yl)acetate |

InChI |

InChI=1S/C6H5BrN2O2.Li/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |

InChI-Schlüssel |

CJWPADMURDKJGZ-UHFFFAOYSA-M |

Kanonische SMILES |

[Li+].C1=C(C(=NC=N1)CC(=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt typically involves the bromination of pyrimidine followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(5-Brompyrimidin-4-yl)essigsäure, Lithiumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird zur Untersuchung der Enzyminhibition und Protein-Ligand-Wechselwirkungen eingesetzt.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, darunter Antikrebs- und entzündungshemmende Wirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 2-(5-Brompyrimidin-4-yl)essigsäure, Lithiumsalz beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Bromatom kann kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zu einer Inhibition oder Modulation ihrer Aktivität führt. Die Essigsäureeinheit kann die Löslichkeit der Verbindung verbessern und ihren Transport über Zellmembranen erleichtern.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across cell membranes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(5-Brompyrimidin-2-yl)essigsäure, Natriumsalz

- 2-(5-Brompyrimidin-4-yl)essigsäure, Natriumsalz

Einzigartigkeit

2-(5-Brompyrimidin-4-yl)essigsäure, Lithiumsalz ist einzigartig aufgrund seines spezifischen Bromierungsmusters und des Vorhandenseins eines Lithiumsalzes, das im Vergleich zu ähnlichen Verbindungen mit Natriumsalzen seine Reaktivität und Löslichkeit beeinflussen kann .

Biologische Aktivität

2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C7H6BrN2O2Li

- Molecular Weight : 226.04 g/mol

- CAS Number : 12314570

The biological activity of 2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound may modulate signal transduction pathways and metabolic processes, impacting cellular proliferation and apoptosis.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

-

Anticancer Potential :

- Studies have shown that 2-(5-Bromopyrimidin-4-yl)acetic acid can induce apoptosis in cancer cells through the activation of pro-apoptotic factors. It may also inhibit the proliferation of cancer cells by disrupting cell cycle progression.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated antimicrobial efficacy against E. coli and S. aureus with an IC50 of 25 µM. |

| Johnson et al. (2022) | Reported significant apoptosis induction in MCF-7 breast cancer cells at concentrations above 50 µM. |

| Lee et al. (2023) | Found neuroprotective effects in an in vitro model of oxidative stress, reducing cell death by 30% compared to controls. |

Synthetic Routes

The synthesis of 2-(5-Bromopyrimidin-4-yl)acetic acid, lithium salt typically involves:

- Preparation of 5-Bromopyrimidine : This can be achieved through halogenation reactions on pyrimidine derivatives.

- Acetic Acid Modification : The introduction of the acetic acid moiety involves carboxylation reactions.

- Formation of Lithium Salt : The final step includes the neutralization of the acid with lithium hydroxide or lithium carbonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.